4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Description

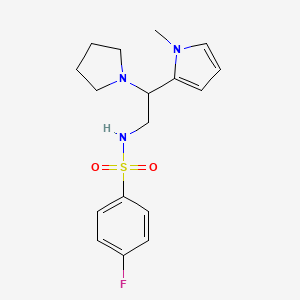

This compound is a benzenesulfonamide derivative characterized by:

- A 4-fluoro substituent on the benzene ring.

- An ethyl linker substituted with 1-methyl-1H-pyrrol-2-yl and pyrrolidin-1-yl groups.

Properties

IUPAC Name |

4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN3O2S/c1-20-10-4-5-16(20)17(21-11-2-3-12-21)13-19-24(22,23)15-8-6-14(18)7-9-15/h4-10,17,19H,2-3,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBPZINJHCGLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including a fluorine atom and a sulfonamide group, suggest diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C17H22FN3O3S

- Molecular Weight : 367.44 g/mol

- IUPAC Name : 4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.

- Enzyme Inhibition : It interacts with specific enzymes, which may lead to therapeutic benefits in various diseases.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets:

- Enzyme Interactions : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases and other enzymes involved in metabolic pathways.

- Receptor Binding : The compound may also interact with various receptors, influencing cellular signaling pathways.

Anticancer Activity

A study evaluated the compound's cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). The results indicated that the compound had an IC50 value less than that of standard chemotherapeutics like doxorubicin, suggesting significant anticancer potential.

Anti-inflammatory Effects

In vitro studies demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the therapeutic implications of this compound:

-

Study on Cancer Treatment :

- A recent study investigated the efficacy of this compound in combination with existing chemotherapeutics. Results showed enhanced efficacy in tumor reduction in animal models compared to monotherapy.

-

Anti-inflammatory Mechanism :

- Research focused on the modulation of NF-kB signaling pathways, revealing that the compound significantly reduced NF-kB activation in response to inflammatory stimuli.

Comparison with Similar Compounds

Structural Analogues in Benzenesulfonamide Derivatives

The compound shares a benzenesulfonamide core with several analogues, differing in substituents and side-chain modifications. Key comparisons are summarized below:

Table 1: Comparison of Physical and Structural Properties

*Molecular weight calculated based on formula C₁₈H₂₂FN₃O₂S.

Key Structural and Functional Differences

Substituent Position on Benzene: The target compound and 1d both feature a 4-fluoro substituent, whereas 1h has a 3-fluoro group. 1g replaces fluorine with a bulkier trifluoromethyl group, enhancing hydrophobicity and possibly improving membrane permeability .

introduces a piperidine-amino linker, likely increasing basicity and solubility compared to the target compound’s pyrrolidine .

Biological Implications: Compounds in (e.g., 1d, 1h) were synthesized for anticancer evaluation and kinase inhibition. ’s pyridinyl-thiazole side chain may confer metal-binding properties, differentiating it from the target compound’s heterocyclic motifs .

Physicochemical Properties

- Melting Points: Fluorinated derivatives (1d, 1h) exhibit higher melting points (118–156°C) than non-fluorinated analogues, likely due to enhanced dipole interactions .

- Solubility : The target compound’s pyrrolidine and methylpyrrole groups may improve water solubility compared to 1g ’s trifluoromethyl group, which is highly lipophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.